molecular formula C9H8N2O B1371807 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone CAS No. 944937-14-8

1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone

Cat. No.: B1371807
CAS No.: 944937-14-8
M. Wt: 160.17 g/mol
InChI Key: NKVUYPVQGPCIJO-UHFFFAOYSA-N
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Description

1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone, also known as 5-Acetyl-7-azaindole, is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . These compounds have been synthesized as part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against fibroblast growth factor receptors (FGFRs) .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolo[2,3-b]pyridine ring attached to an ethanone group . The structure can be represented by the SMILES string CC(=O)c1cnc2[nH]ccc2c1 .

Scientific Research Applications

Analytical Techniques and Compound Identification

A study by Bijlsma et al. (2015) involved the identification of a novel cathinone derivative related to 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone. Advanced analytical techniques like GC-MS, LC-HRMS, NMR, and X-ray crystallography were utilized for this purpose, which highlights the significance of these compounds in forensic and clinical laboratories for substance identification and characterization (Bijlsma et al., 2015).

Synthesis and Biological Activities

Liu et al. (2007) synthesized derivatives containing the pyridine moiety, similar to this compound, exploring their antibacterial and plant growth regulatory activities. This study indicates the potential of such compounds in developing new antibacterial agents and growth regulators (Liu et al., 2007).

Quantum Mechanical Modeling

Cataldo et al. (2014) conducted quantum mechanical modeling on derivatives closely related to this compound, examining their structural and vibrational properties. This research is valuable in understanding the reactivities and properties of these compounds at a molecular level (Cataldo et al., 2014).

Antimicrobial Properties

Salimon et al. (2011) synthesized a compound closely related to this compound, demonstrating significant antimicrobial activity. This research contributes to the development of new antimicrobial agents (Salimon et al., 2011).

Novel Coupling Reactions

Almansa et al. (2008) developed a novel three-component coupling reaction for the synthesis of pyridine-fused systems, which may include structures similar to this compound. This demonstrates the compound's relevance in synthetic chemistry for creating complex molecular structures (Almansa et al., 2008).

Antiviral and Antitumor Activities

Research by Attaby et al. (2006) and Chandru et al. (2008) explored the antiviral and antitumor activities of compounds structurally related to this compound. These studies highlight the potential therapeutic applications of such compounds in treating various diseases (Attaby et al., 2006); (Chandru et al., 2008).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it may be harmful if swallowed and causes serious eye irritation .

Future Directions

The future research directions for 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy . Additionally, the synthesis and characterization of more derivatives could provide valuable insights into structure-activity relationships, leading to the development of more potent and selective FGFR inhibitors .

Properties

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)8-4-7-2-3-10-9(7)11-5-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVUYPVQGPCIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640142
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944937-14-8
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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